molecular formula C18H14ClFN4O2 B11305428 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide

Cat. No.: B11305428
M. Wt: 372.8 g/mol
InChI Key: PUELMFFWPRCZRE-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a chlorophenyl hydrazine and a suitable carbonyl compound can lead to the formation of the triazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorinated aromatic boronic acid and a suitable catalyst.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring or the aromatic groups.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or reduced aromatic compounds.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluorophenyl)propanamide: Similar structure with a different position of the fluorine atom.

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide lies in its specific combination of functional groups and their positions. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C18H14ClFN4O2/c1-11(17(25)22-15-4-2-3-14(20)9-15)24-18(26)23-16(10-21-24)12-5-7-13(19)8-6-12/h2-11H,1H3,(H,22,25)

InChI Key

PUELMFFWPRCZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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